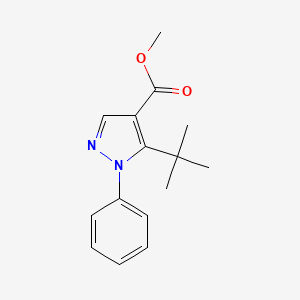
Ethyl 1-tosyl-1H-imidazole-4-carboxylate
Descripción general
Descripción
Ethyl 1-tosyl-1H-imidazole-4-carboxylate is a chemical compound with the molecular formula C13H14N2O4S . It has a molecular weight of 294.33 . This compound is a ring-substituted-1H-imidazole-4-carboxylic acid derivative .
Molecular Structure Analysis
The molecular structure of Ethyl 1-tosyl-1H-imidazole-4-carboxylate consists of an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms . It also contains a tosyl group (4-methylphenylsulfonyl) and an ethyl ester group attached to the imidazole ring .Physical And Chemical Properties Analysis
Ethyl 1-tosyl-1H-imidazole-4-carboxylate is soluble in dimethyl sulfoxide and methanol, and slightly soluble in water . More detailed physical and chemical properties were not available in the sources.Aplicaciones Científicas De Investigación
Hydrolysis and Structural Analysis
Ethyl 1-tosyl-1H-imidazole-4-carboxylate undergoes hydrolysis to form structurally significant compounds, contributing to the understanding of molecular interactions and the formation of three-dimensional networks through hydrogen bonding. For instance, the hydrolysis of ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate leads to the formation of a dihydrate, demonstrating the planarity and molecular linkage through water molecules by hydrogen bonding (Wu, Liu, & Ng, 2005).
Synthesis of Complex Molecules
Ethyl 1-tosyl-1H-imidazole-4-carboxylate is pivotal in the synthesis of complex molecules with potential biological activities. For example, it acts as a 1,4-dipole synthon in [4 + 2] annulation reactions with N-tosylimines, leading to the formation of highly functionalized tetrahydropyridines with excellent yields and complete regioselectivity. Such synthetic strategies expand the scope of reaction mechanisms and the development of novel compounds (Zhu, Lan, & Kwon, 2003).
Materials Science Applications
The compound also finds applications in materials science, particularly in the synthesis and characterization of metal-organic frameworks (MOFs) and other coordination complexes. For example, ethylation of imidazole-4-acetate methyl ester leads to the formation of compounds that, upon reaction with CuCl2, yield complexes with potential for electronic and magnetic applications (Banerjee et al., 2013).
Pharmacological Synthesis
In pharmacology, derivatives of Ethyl 1-tosyl-1H-imidazole-4-carboxylate serve as intermediates in the synthesis of active pharmaceutical ingredients (APIs). The synthesis of ethyl 4-[(1-hydroxy-1-methyl)ethyl]-2-propyl-1H-imidazole-5-carboxylate, a key intermediate of Olmesartan, exemplifies its role in the preparation of antihypertensive drugs. The process involves condensation, oxidation, esterification, and Grignard reactions, showcasing the compound's versatility in drug synthesis (Zheng-rong, 2007).
Safety And Hazards
Propiedades
IUPAC Name |
ethyl 1-(4-methylphenyl)sulfonylimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-3-19-13(16)12-8-15(9-14-12)20(17,18)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZDAOZAKPSNLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C=N1)S(=O)(=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674983 | |
| Record name | Ethyl 1-(4-methylbenzene-1-sulfonyl)-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-tosyl-1H-imidazole-4-carboxylate | |
CAS RN |
1133116-23-0 | |
| Record name | Ethyl 1-[(4-methylphenyl)sulfonyl]-1H-imidazole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1133116-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-(4-methylbenzene-1-sulfonyl)-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















